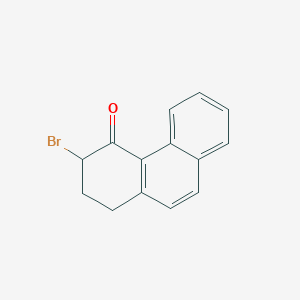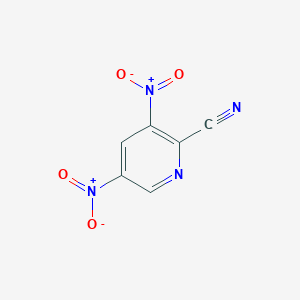
3,5-Dinitropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2N4O4 and a molecular weight of 194.10 g/mol It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and a nitrile group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives. One common method includes the reaction of 2,6-diaminopyridine with picryl chloride in a polar, aprotic solvent such as N,N-dimethylformamide, followed by nitration with fuming nitric acid at low temperatures . Another approach involves the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, yielding 3,5-dinitropyridine, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions: 3,5-Dinitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Further nitrated pyridine derivatives.
Reduction: 3,5-diaminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dinitropyridine-2-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 3,5-Dinitropyridine-2-carbonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups act as electron-withdrawing groups, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the design of fluorescent probes, where the compound’s fluorescence is quenched by the nitro groups and restored upon reaction with biothiols . Additionally, the compound’s potential as a nitric oxide donor involves the release of nitric oxide through chemical or enzymatic reduction of the nitro groups .
類似化合物との比較
3,5-Dinitropyridine: Lacks the nitrile group at the 2 position.
2,6-Dinitropyridine: Nitro groups are at the 2 and 6 positions instead of 3 and 5.
3,5-Dichloropyridine-2-carbonitrile: Contains chlorine atoms instead of nitro groups at the 3 and 5 positions.
Uniqueness: 3,5-Dinitropyridine-2-carbonitrile is unique due to the combination of nitro and nitrile groups on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a useful tool in chemical and biological research.
特性
分子式 |
C6H2N4O4 |
|---|---|
分子量 |
194.10 g/mol |
IUPAC名 |
3,5-dinitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4O4/c7-2-5-6(10(13)14)1-4(3-8-5)9(11)12/h1,3H |
InChIキー |
GYRHRSFWOQGHKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


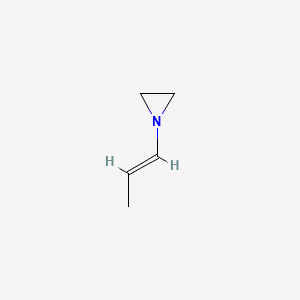
![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
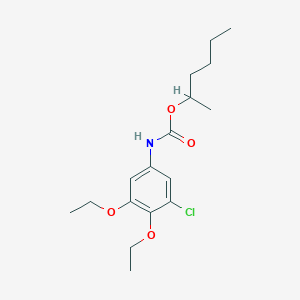
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
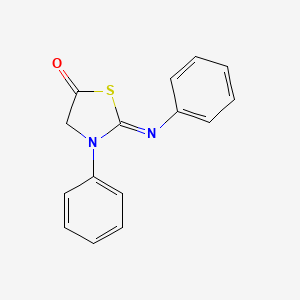
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
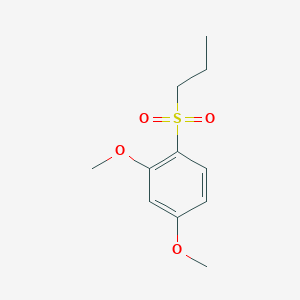
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
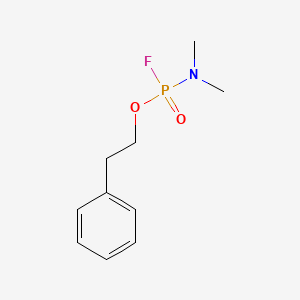
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
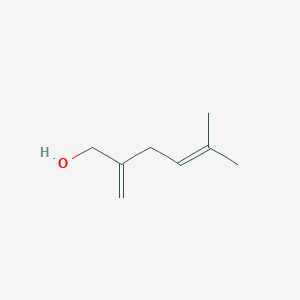
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
